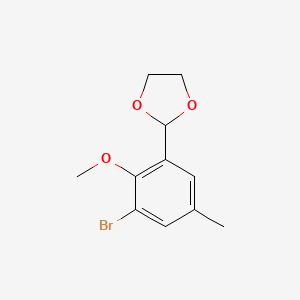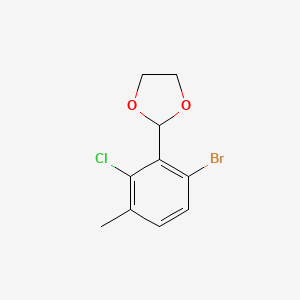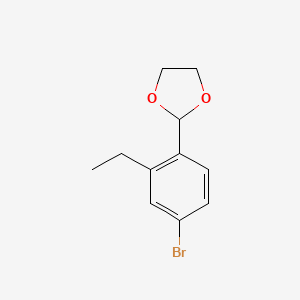
2,4,6--Trifluoro-1-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluoro-1-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H7F3O2 . It has a molecular weight of 192.14 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene consists of a benzene ring substituted with three fluorine atoms and a methoxymethoxy group . The InChI code for this compound is 1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
2,4,6-Trifluoro-1-(methoxymethoxy)benzene is a liquid at room temperature . It has a molecular weight of 192.14 .Aplicaciones Científicas De Investigación
2,4,6--Trifluoro-1-(methoxymethoxy)benzene has a wide range of applications in scientific research. It is used in the synthesis of various organic and inorganic compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, this compound is used in the preparation of organic and inorganic catalysts, as well as in the production of polymers and plastics. It is also used in the synthesis of various polymers, such as polystyrene, polyethylene, and polypropylene. Furthermore, this compound is used in the synthesis of various pharmaceuticals, such as antipsychotics, antidepressants, and anticoagulants.
Mecanismo De Acción
2,4,6--Trifluoro-1-(methoxymethoxy)benzene is an organic compound that is used in the synthesis of various organic and inorganic compounds. It is a highly reactive compound, and its reactivity is due to its electron-rich trifluoromethyl group. This group can act as a nucleophile, and can react with a variety of electrophiles. In addition, the trifluoromethyl group can form strong hydrogen bonds with other molecules, which can lead to the formation of complexes and the stabilization of reactive intermediates.
Biochemical and Physiological Effects
This compound is a highly reactive compound, and its reactivity is due to its electron-rich trifluoromethyl group. This group can interact with a variety of biological molecules, such as proteins, enzymes, and nucleic acids. In addition, this compound can interact with various receptors and enzymes, which can lead to the modulation of various biochemical and physiological processes. For example, this compound has been shown to modulate the activity of various enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4,6--Trifluoro-1-(methoxymethoxy)benzene in laboratory experiments has a number of advantages. Firstly, it is a highly reactive compound, and its reactivity is due to its electron-rich trifluoromethyl group. This group can react with a variety of electrophiles, and can form strong hydrogen bonds with other molecules. In addition, it is a relatively inexpensive and readily available compound. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is a highly reactive compound, and as such it can react with a variety of other molecules, which can lead to the formation of unwanted byproducts. In addition, it is a volatile compound, and as such it can evaporate easily, which can lead to the loss of the compound.
Direcciones Futuras
The use of 2,4,6--Trifluoro-1-(methoxymethoxy)benzene in scientific research is an area of active research, and there are a number of future directions that could be explored. Firstly, further research could be conducted into the biochemical and physiological effects of this compound. This could include the study of the interaction of this compound with various receptors and enzymes, and the modulation of various biochemical and physiological processes. In addition, further research could be conducted into the synthesis of various organic and inorganic compounds, such as pharmaceuticals, agrochemicals, and polymers. Finally, further research could be conducted into the use of this compound in the preparation of organic and inorganic catalysts, as well as in the production of polymers and plastics.
Métodos De Síntesis
The synthesis of 2,4,6--Trifluoro-1-(methoxymethoxy)benzene is typically achieved by the reaction of 2,4,6-trifluoro-1-chlorobenzene with a mixture of methanol and methoxyethanol in the presence of a base catalyst. This reaction is generally conducted at temperatures between 80 and 100°C. The reaction is typically conducted in a closed system, with the reaction mixture being stirred for several hours. The reaction yields this compound in high yields, typically over 90%.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
1,3,5-trifluoro-2-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSUFLLUELDJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

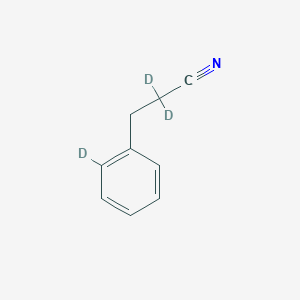
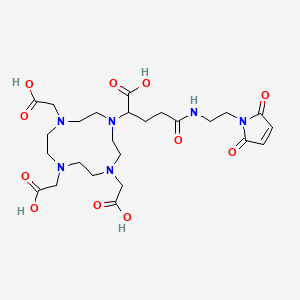
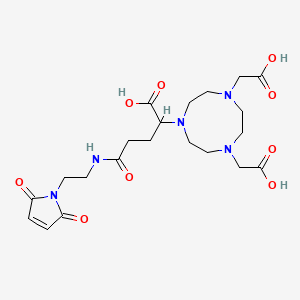
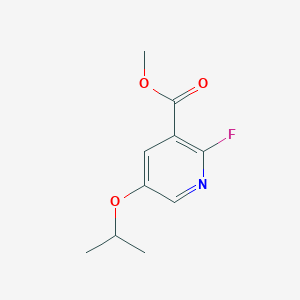
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)

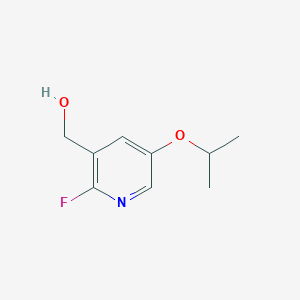
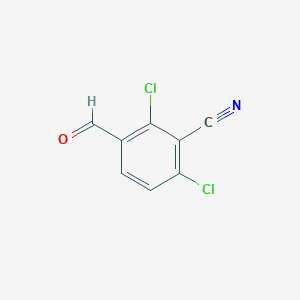
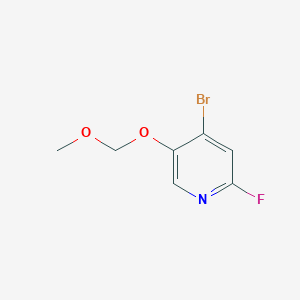
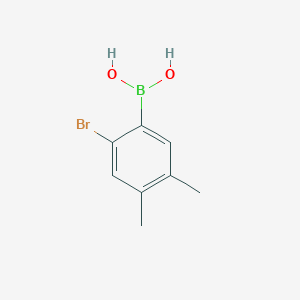
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
